N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide
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Overview
Description
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide is an aromatic amide.
Scientific Research Applications
Radioligand Development for PET Imaging
- (Matarrese et al., 2001): Quinoline-2-carboxamide derivatives, including those similar to N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide, have been labeled for use as potential radioligands in Positron Emission Tomography (PET) imaging. These compounds are useful in assessing peripheral benzodiazepine type receptors in vivo.
Synthesis and Cytotoxic Activity Studies
- (Deady et al., 2003): Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinolinecarboxamides, has shown that these compounds have potent cytotoxic properties against various cancer cell lines.
Inhibitor Synthesis for Enzyme Targeting
- (Depreux et al., 2000): The synthesis of quinoline derivatives has been explored for their potential as inhibitors of specific enzymes, such as sorbitol dehydrogenase.
Material Science and Polymer Research
- (Patil et al., 2011): Studies involving quinoxaline-containing aromatic diamines, which are structurally related to quinolinecarboxamides, have been conducted for the development of new polyamides with potential applications in material science.
Photocatalytic and Magnetic Properties
- (Li et al., 2020): Quinoline-based ligands have been used in the synthesis of octamolybdate complexes with significant electrocatalytic, photocatalytic, and magnetic properties.
Antimicrobial Activity
- (Vieira et al., 2014): Quinoxaline derivatives, which are structurally related to quinolinecarboxamides, have demonstrated antimicrobial activity against various bacterial and yeast strains.
Molecular Modelling and Drug Design
- (McKenna et al., 1989): Molecular modelling studies on phenylquinoline-8-carboxamide compounds have been conducted to understand their interactions with DNA and to correlate these features with biological properties, including antitumor activity.
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13-8-10-15(12-18(13)26(24,25)22(2)3)20-19(23)17-11-9-14-6-4-5-7-16(14)21-17/h4-12H,1-3H3,(H,20,23) |
InChI Key |
REWOYCGJXJSSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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